Glycidol-d5
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Overview
Description
Glycidol-d5, also known as Dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol, is a stable and colorless compound with no discernible odor. It is a synthetic derivative of glycerol and is widely employed as a reagent in the field of biochemistry. This compound is a deuterated form of glycidol, which means it contains deuterium atoms instead of hydrogen atoms. This compound is particularly useful in various scientific research applications due to its unique properties .
Preparation Methods
Glycidol-d5 can be synthesized through the epoxidation of allyl alcohol. A typical catalyst used in this process is tungstic acid, and a common oxygen atom source is aqueous peroxyacetic acid . The reaction conditions involve the use of a strong base to facilitate the epoxidation process. Industrial production methods for this compound often involve the use of automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Glycidol-d5 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form glycidyl ethers and esters.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: This compound can undergo substitution reactions to form glycidyl urethanes by reacting with isocyanates.
Common reagents used in these reactions include strong bases, oxidizing agents, and isocyanates. The major products formed from these reactions are glycidyl ethers, esters, and urethanes .
Scientific Research Applications
Glycidol-d5 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of glycidol-d5 involves its ability to bind to active sites of enzymes and other molecular targets. This binding can alter the activity of the enzyme or target molecule, leading to various biochemical effects. The pathways involved in the action of this compound include enzyme-catalyzed reactions and metabolic pathways that involve the incorporation of deuterium atoms .
Comparison with Similar Compounds
Glycidol-d5 is unique compared to other similar compounds due to its deuterium content, which provides enhanced stability and allows for precise tracking in biochemical studies. Similar compounds include:
Glycidol: The non-deuterated form of glycidol, which is less stable and more reactive.
Polyglycidol: A polymer derived from glycidol, used in various biomedical applications.
Glycidyl ethers and esters: Compounds derived from glycidol through oxidation and substitution reactions.
This compound stands out due to its stability and usefulness in isotope labeling studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C3H6O2 |
---|---|
Molecular Weight |
79.11 g/mol |
IUPAC Name |
dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol |
InChI |
InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/i1D2,2D2,3D |
InChI Key |
CTKINSOISVBQLD-UXXIZXEISA-N |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])O)[2H] |
Canonical SMILES |
C1C(O1)CO |
Origin of Product |
United States |
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